molecular formula C19H15N3O3 B2395319 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one CAS No. 2309613-52-1

2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one

Cat. No. B2395319
CAS RN: 2309613-52-1
M. Wt: 333.347
InChI Key: OSYMPOZXIQNLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one, also known as EIQ, is a synthetic compound that belongs to the family of quinazoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one has shown potential in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one is not fully understood. However, it has been suggested that 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one may exert its biological effects through the inhibition of enzymes involved in various cellular processes, such as DNA replication, protein synthesis, and cell signaling pathways.
Biochemical and Physiological Effects
2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one has also been found to induce apoptosis in cancer cells, suggesting its potential as an antitumor agent. Additionally, 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one has been shown to reduce inflammation in animal models of inflammation, indicating its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one has been shown to exhibit a range of biological effects, making it a versatile compound for use in various research applications. However, 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one also has some limitations. It is not well-studied in vivo, and its toxicity profile is not well-understood. Additionally, 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one may exhibit off-target effects, which could complicate its use in certain research applications.

Future Directions

There are several future directions for research on 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one. One area of interest is the development of 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one derivatives with improved potency and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one and its potential therapeutic applications. Finally, investigations into the toxicity profile of 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one will be important for determining its safety for use in vivo.
Conclusion
In conclusion, 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one is a synthetic compound with potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. While 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one has some limitations, it remains a versatile compound for use in various research applications. Future research on 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one will be important for elucidating its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one involves the condensation of 8-ethoxy-2-hydroxychromene-3-carbaldehyde with anthranilic acid under acidic conditions. The resulting intermediate is then cyclized to form 2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one. The yield of this reaction is typically high, and the purity of the final product can be improved through recrystallization.

properties

CAS RN

2309613-52-1

Product Name

2-(8-Ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one

Molecular Formula

C19H15N3O3

Molecular Weight

333.347

IUPAC Name

2-(8-ethoxy-2-iminochromen-3-yl)-3H-quinazolin-4-one

InChI

InChI=1S/C19H15N3O3/c1-2-24-15-9-5-6-11-10-13(17(20)25-16(11)15)18-21-14-8-4-3-7-12(14)19(23)22-18/h3-10,20H,2H2,1H3,(H,21,22,23)

InChI Key

OSYMPOZXIQNLDW-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1OC(=N)C(=C2)C3=NC4=CC=CC=C4C(=O)N3

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.